Laminin (925-933)

Description

Properties

IUPAC Name |

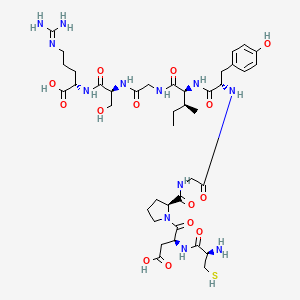

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H62N12O14S/c1-3-20(2)32(37(63)46-17-30(56)48-27(18-53)35(61)49-24(39(65)66)6-4-12-44-40(42)43)51-34(60)25(14-21-8-10-22(54)11-9-21)47-29(55)16-45-36(62)28-7-5-13-52(28)38(64)26(15-31(57)58)50-33(59)23(41)19-67/h8-11,20,23-28,32,53-54,67H,3-7,12-19,41H2,1-2H3,(H,45,62)(H,46,63)(H,47,55)(H,48,56)(H,49,61)(H,50,59)(H,51,60)(H,57,58)(H,65,66)(H4,42,43,44)/t20-,23-,24-,25-,26-,27-,28-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBBIWFVAWMQKZ-JDIVNGTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H62N12O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

967.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solubility in Common Solvents

The peptide exhibits variable solubility depending on the solvent:

For long-term storage, aliquots are recommended to avoid repeated freeze-thaw cycles, with stability maintained for up to 6 months at -80°C or 1 month at -20°C. Heating to 37°C with brief sonication improves dissolution.

Stock Solution Preparation

Standard Stock Formulation

Stock solutions are typically prepared at 10 mM concentration. The following table outlines mass-to-volume conversions for common quantities:

| Mass (mg) | Volume for 10 mM (mL) |

|---|---|

| 1 | 0.1034 |

| 5 | 0.5170 |

| 10 | 1.0341 |

Trifluoroacetate (TFA) Salt Form

The TFA derivative (GC36420, molecular weight: 1,081.08 Da) requires adjusted calculations due to its higher molecular weight:

| Mass (mg) | Volume for 10 mM (mL) |

|---|---|

| 1 | 0.0925 |

| 5 | 0.4625 |

| 10 | 0.9250 |

Coating Protocols for Cell Culture

Standard Coating Procedure

Laminin (925-933) enhances cell attachment when adsorbed onto culture surfaces. A validated protocol includes:

Neural Culture Optimization

For neurite outgrowth studies, a layered coating approach yields superior results:

-

Poly-L-ornithine Pre-coating : 100 μg/mL in PBS, 30-minute incubation.

-

Post-treatment : Rinse with PBS or serum-free medium to remove excess peptide.

In Vivo Formulation Strategies

Solubility-Driven Preparation

Animal studies utilize DMSO-based master stocks due to high solubility (48.35 mg/mL). A typical workflow involves:

Tumor Angiogenesis Inhibition

Intraperitoneal administration at 100–300 μg/mL significantly reduces tumor growth in murine models. Dose optimization is critical, as higher concentrations (>500 μg/mL) may induce cytotoxicity.

Protocol Optimization and Troubleshooting

Concentration-Dependent Effects

Common Pitfalls

-

Gel Formation : Rapid thawing of frozen stocks causes irreversible gelation; gradual warming at 4°C is essential.

-

Surface Drying : Over-drying coated plates disrupts peptide conformation, reducing bioactivity.

| Vendor | Catalog No. | Purity | Solubility (DMSO) |

|---|---|---|---|

| GlpBio | GP10103 | >98% | 48.35 mg/mL |

| APExBIO | A1023 | >95% | 48.35 mg/mL |

| Thermo Scientific | 10315493 | Unspecified | 15.53 mg/mL (H₂O) |

Data synthesized from vendor specifications

Emerging Applications and Methodological Innovations

Recent studies demonstrate the peptide’s utility in:

Chemical Reactions Analysis

Types of Reactions: Laminin (925-933) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the cysteine residue.

Common Reagents and Conditions:

Peptide Bond Formation: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), and N-methylmorpholine (NMM) are commonly used.

Deprotection: Trifluoroacetic acid (TFA) is used to remove protecting groups.

Oxidation: Hydrogen peroxide (H2O2) can be used to oxidize cysteine residues to form disulfide bonds.

Reduction: Dithiothreitol (DTT) is used to reduce disulfide bonds back to free thiols.

Major Products: The primary product of these reactions is the peptide itself, either in its protected or deprotected form. Oxidation and reduction reactions can lead to the formation or cleavage of disulfide bonds .

Scientific Research Applications

Biological Functions and Mechanisms

Laminins are essential components of the extracellular matrix, influencing cell adhesion, differentiation, migration, and signaling pathways. The specific peptide Laminin (925-933) has been shown to bind to laminin receptors, which is crucial for mediating these biological functions.

Key Biological Roles:

- Cell Adhesion: Laminin (925-933) promotes the attachment of various cell types, including fibroblasts and epithelial cells, to the extracellular matrix.

- Chemotaxis: This peptide acts as a chemoattractant for certain cell lines, enhancing their migratory responses towards higher concentrations of laminin.

- Inhibition of Metastasis: Studies indicate that Laminin (925-933) can inhibit experimental metastasis in cancer models by competing with full-length laminin for receptor binding .

Applications in Research

Laminin (925-933) has versatile applications in different experimental setups:

Cell Culture

- Cell Attachment Studies: It has been demonstrated that Laminin (925-933) significantly enhances the attachment of HT-1080 and CHO cells when used at concentrations of 100 and 300 µg/ml .

- Chemoattractant Activity: In experiments with B16F10 murine melanoma cells, this peptide showed about 30% of the maximal response observed with full-length laminin, indicating its potential as a chemoattractant .

Molecular Biology Techniques

Laminin (925-933) is utilized in various molecular biology techniques:

- Western Blotting: It serves as a blocking peptide to prevent non-specific binding in immunoblotting assays.

- Immunohistochemistry and Immunofluorescence: The peptide is employed to visualize laminin receptor interactions within tissue samples .

Case Studies

Several studies highlight the functional diversity and potential therapeutic applications of Laminin (925-933):

Study on Neurite Outgrowth

A study demonstrated that Laminin (925-933) promotes neurite outgrowth in cultured neurons, suggesting its role in neural development and regeneration .

Impact on Cancer Metastasis

Research indicates that Laminin (925-933) inhibits the migration of cancer cells, thereby reducing metastatic potential. This was evidenced by in vitro assays showing reduced chemotactic responses when cells were treated with this peptide compared to full-length laminin .

Data Table: Summary of Applications

Conclusions

Laminin (925-933) serves as a vital tool in cellular and molecular biology research due to its ability to influence cell behavior through receptor interactions. Its applications extend from basic research into cell biology to potential therapeutic avenues in cancer treatment and neurobiology. The ongoing exploration of its mechanisms will likely yield further insights into its utility across various scientific disciplines.

Mechanism of Action

Laminin (925-933) exerts its effects by binding to the laminin receptor on the cell surface. This interaction mediates various cellular processes, including adhesion, migration, and differentiation. The peptide sequence CDPGYIGSR is particularly active in promoting the adhesion of epithelial cells. It also interacts with other extracellular matrix components such as collagen IV, heparan sulfate proteoglycan, and nidogen-entactin, facilitating cellular interactions with the matrix .

Comparison with Similar Compounds

Functional and Mechanistic Differences

Angiogenesis Inhibition

Structural and Pharmacokinetic Considerations

Solubility and Stability

Biological Activity

Laminin (925-933), a peptide derived from the laminin β1 chain, has garnered significant attention in the field of biomedical research due to its diverse biological activities. This peptide, with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg, interacts with the laminin receptor (67LR) and plays a crucial role in various cellular processes such as adhesion, migration, and differentiation.

Overview of Laminin

Laminins are a family of glycoproteins that are essential components of the extracellular matrix (ECM), primarily found in basement membranes. They consist of three chains: alpha, beta, and gamma. The β1 chain is particularly important for cell adhesion and signaling processes. Laminin (925-933) specifically binds to the 67-kDa laminin receptor, which is implicated in several physiological and pathological processes including cancer metastasis and wound healing .

1. Cell Adhesion and Migration

Laminin (925-933) has been shown to enhance cell adhesion and migration in various cell types. In vitro studies have demonstrated that this peptide stimulates the attachment of human endothelial cells and melanoma cells to culture plates. For instance, at concentrations of 100 µg/ml, it significantly promoted cell attachment, indicating its potential as a therapeutic agent for enhancing tissue regeneration .

2. Angiogenesis

The peptide exhibits pro-angiogenic properties, particularly in models of retinal neovascularization. Research indicates that administration of Laminin (925-933) significantly reduced retinal ischemia while promoting revascularization in hypoxia-induced retinopathy models. This effect was attributed to its agonistic activity on the 67LR, which modulates angiogenic responses by influencing endothelial cell motility .

3. Neuroprotection

Studies have highlighted the neuroprotective effects of Laminin (925-933) against apoptosis induced by various factors such as ketamine in developing neuronal tissues. Activation of non-integrin laminin receptors has been shown to attenuate neuronal apoptosis, suggesting that this peptide may play a protective role in neurodevelopmental contexts .

Case Study 1: Retinal Neovascularization

In a murine model of hypoxia-induced proliferative retinopathy, treatment with Laminin (925-933) resulted in:

- Significant reduction in retinal neovascularization (P < 0.001).

- Increased central retinal capillary density compared to controls.

- Enhanced revascularization correlated with decreased ischemic areas.

These findings suggest that Laminin (925-933) could be a viable therapeutic option for conditions characterized by abnormal angiogenesis .

Case Study 2: Neuronal Apoptosis

In experiments involving rat retinas exposed to ketamine:

- Blockade of non-integrin laminin receptors led to increased neuronal apoptosis.

- Activation of these receptors by Laminin (925-933) reduced apoptosis rates.

- MMP9 activity was implicated in laminin degradation, linking it to neuronal death during ketamine exposure.

This study underscores the potential of Laminin (925-933) as a neuroprotective agent in pharmacological contexts .

Comparative Analysis

| Property | Laminin (925-933) | Full-Length Laminin |

|---|---|---|

| Cell Adhesion | Enhances adhesion | Strong adhesive properties |

| Endothelial Cell Motility | Stimulates | Strongly stimulates |

| Angiogenesis | Promotes | Promotes more robustly |

| Neuroprotection | Protective against apoptosis | Limited neuroprotective effects |

Q & A

Q. What is the molecular basis of Laminin (925-933)'s role in cell adhesion, and how can this be experimentally validated?

Laminin (925-933) (CDPGYIGSR) binds to the 67 kDa laminin receptor via its Tyr-Ile-Gly-Ser-Arg (YIGSR) motif, mediating cell adhesion through integrin-independent pathways . To validate this, researchers can perform cell attachment assays using HT-1080 fibrosarcoma or CHO cells, with optimal concentrations of 100–300 µg/ml in serum-free media. Controls should include scrambled peptides or full-length laminin to confirm specificity . Quantify adhesion using fluorescence or colorimetric methods (e.g., crystal violet staining) and compare results to baseline adhesion in untreated plates .

Q. How does Laminin (925-933) influence neurite outgrowth in neuronal models, and what experimental parameters are critical?

In dorsal root ganglia (DRG) models, Laminin (925-933) covalently linked to agarose gels enhances neurite extension by mimicking extracellular matrix interactions . Key parameters include:

- Concentration : 100 µg/ml for 5–24 hours.

- Substrate preparation : Covalent conjugation to avoid peptide leaching.

- Controls : Underivatized gels or YIGSR-scrambled peptides to isolate effects . Measure neurite length using image analysis software (e.g., ImageJ) and normalize to positive controls (e.g., full-length laminin) .

Advanced Research Questions

Q. How can contradictory data on Laminin (925-933)'s inhibitory vs. stimulatory effects on cell adhesion be resolved?

Discrepancies arise from experimental variables such as:

- Peptide presentation : Soluble vs. immobilized forms (e.g., films vs. gels) alter receptor binding kinetics .

- Cell type specificity : HT-1080 cells show adhesion stimulation, while other lines (e.g., B16F10 melanoma) exhibit chemotactic responses .

- Competitive inhibition : Soluble Laminin (925-933) may block full-length laminin binding, reducing adhesion in certain contexts . To resolve contradictions, standardize assay conditions (e.g., substrate rigidity, incubation time) and validate findings across multiple cell lines .

Q. What strategies optimize Laminin (925-933) derivatization for in vivo nerve regeneration studies?

In rat dorsal root transection models, Laminin (925-933)-derivatized gels outperform saline or underivatized controls by providing bioactive cues for axonal growth . Optimization includes:

- Crosslinking methods : Use carbodiimide chemistry (e.g., EDC/NHS) to ensure peptide stability in vivo.

- Dosage : 10–50 µM peptide per mg of gel matrix.

- Functional assessment : Combine histological analysis (e.g., H&E staining) with behavioral tests (e.g, locomotor recovery scales) . Compare outcomes to alternative peptides (e.g., RGD sequences) to evaluate specificity .

Q. How can researchers address batch-to-batch variability in synthetic Laminin (925-933) for reproducible experiments?

Variability arises from synthesis/purification methods. Mitigation strategies include:

- Quality control : Require ≥95% purity (HPLC) and mass spectrometry (MS) validation of molecular weight (967.1 Da) .

- Solubility protocols : Prepare stock solutions in DMSO (>20 mg/ml) and dilute in PBS to avoid aggregation .

- Documentation : Demand detailed Certificates of Analysis (CoA) from suppliers, including endotoxin levels and storage conditions (-20°C in lyophilized form) .

Methodological Guidance

Q. What are best practices for replicating Laminin (925-933) cell migration assays?

For chemotaxis assays (e.g., Boyden chambers):

- Gradient setup : Apply 100 µg/ml Laminin (925-933) in the lower chamber vs. serum-free media in the upper chamber.

- Incubation time : 5 hours for B16F10 cells .

- Quantification : Stain migrated cells with Giemsa and count using automated microscopy. Normalize to positive controls (e.g., 10% FBS) . Include controls with full-length laminin to assess competitive inhibition .

Q. How should researchers design studies to explore Laminin (925-933)'s role in disease models (e.g., cancer metastasis)?

- In vitro : Use transwell invasion assays with Matrigel-coated membranes and Laminin (925-933) as a chemoattractant .

- In vivo : Inject tumor cells pre-treated with Laminin (925-933) into animal models (e.g., zebrafish or mice) and track metastasis via bioluminescence .

- Mechanistic analysis : Knock down laminin receptors (e.g., 67LR) with siRNA to confirm pathway dependency .

Data Interpretation & Troubleshooting

Q. Why might Laminin (925-933) show reduced activity in long-term cell culture experiments?

Potential issues include:

- Peptide degradation : Avoid repeated freeze-thaw cycles; aliquot stock solutions.

- Receptor saturation : Test lower concentrations (10–50 µg/ml) for chronic exposure studies .

- Matrix interference : Pre-coat culture plates with collagen or fibronectin to prevent nonspecific binding .

Q. How to validate the specificity of Laminin (925-933)-receptor interactions in competitive assays?

- Competitors : Use excess YIGSR-scrambled peptides or antibodies against the 67 kDa receptor.

- Binding assays : Perform surface plasmon resonance (SPR) to measure dissociation constants (Kd). Reported Kd for Laminin (925-933) is ~10<sup>-6</sup> M, lower than the amide form .

- Mutagenesis : Engineer cells with receptor deletions (e.g., CRISPR/Cas9) to abolish adhesion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.